molecular formula C13H20O2 B12572238 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol CAS No. 633339-34-1

2-Ethyl-4-(3-hydroxypentan-3-yl)phenol

Cat. No.: B12572238
CAS No.: 633339-34-1
M. Wt: 208.30 g/mol
InChI Key: PJTQAAKTAAJJBG-UHFFFAOYSA-N
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Description

2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes an ethyl group and a hydroxypentan-3-yl group attached to the phenol ring. The presence of these substituents can significantly influence the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of 2-ethyl-4-bromophenol with 3-hydroxypentan-3-yl magnesium bromide under appropriate conditions can yield the desired product. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium on carbon or nickel can be employed to facilitate the coupling reactions. Additionally, the use of continuous flow reactors can improve the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(3-hydroxypentan-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 2-ethyl-4-(3-oxopentan-3-yl)phenol.

    Reduction: Formation of this compound.

    Substitution: Formation of 2-ethyl-4-(3-hydroxypentan-3-yl)-5-nitrophenol (in the case of nitration).

Scientific Research Applications

2-Ethyl-4-(3-hydroxypentan-3-yl)phenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of polymers and resins, where its phenolic structure contributes to the material properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(3-hydroxypentan-3-yl)phenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest phenolic compound, lacking the ethyl and hydroxypentan-3-yl substituents.

    2-Ethylphenol: Similar structure but without the hydroxypentan-3-yl group.

    4-Hydroxy-3-pentylphenol: Similar structure but with a pentyl group instead of an ethyl group.

Uniqueness

2-Ethyl-4-(3-hydroxypentan-3-yl)phenol is unique due to the presence of both the ethyl and hydroxypentan-3-yl groups, which can significantly influence its chemical reactivity and interactions. This combination of substituents is not commonly found in other phenolic compounds, making it a valuable compound for various applications.

Properties

CAS No.

633339-34-1

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-ethyl-4-(3-hydroxypentan-3-yl)phenol

InChI

InChI=1S/C13H20O2/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,14-15H,4-6H2,1-3H3

InChI Key

PJTQAAKTAAJJBG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(CC)(CC)O)O

Origin of Product

United States

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